Sulpiride adamantanecarboxylate
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Overview
Description
Sulpiride adamantanecarboxylate is a derivative of sulpiride, a well-known antipsychotic medication belonging to the benzamide class. This compound combines the pharmacological properties of sulpiride with the unique structural features of adamantanecarboxylate, potentially enhancing its therapeutic efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulpiride adamantanecarboxylate typically involves the following steps:
Formation of Adamantanecarboxylic Acid: Adamantane is oxidized using potassium permanganate to form adamantanecarboxylic acid.
Coupling Reaction: Sulpiride is then coupled with adamantanecarboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, including steps like solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions
Sulpiride adamantanecarboxylate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be further oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group in sulpiride can be reduced to an amine under reducing conditions.
Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of adamantanecarboxylic acid derivatives.
Reduction: Conversion of sulfonamide to amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Sulpiride adamantanecarboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of adamantane derivatives on the pharmacokinetics and pharmacodynamics of benzamide drugs.
Biology: Investigated for its potential neuroprotective effects and its ability to modulate dopamine receptors.
Medicine: Explored as a potential treatment for psychiatric disorders, including schizophrenia and depression, due to its enhanced stability and efficacy.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
Sulpiride adamantanecarboxylate exerts its effects primarily through antagonism of dopamine D2 receptors. The adamantane moiety may enhance the compound’s ability to cross the blood-brain barrier and increase its binding affinity for the receptor. This results in improved therapeutic outcomes in the treatment of psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
Sulpiride: The parent compound, primarily used as an antipsychotic.
Amisulpride: A similar benzamide antipsychotic with a different substitution pattern.
Levosulpiride: The levo-isomer of sulpiride, used for similar indications.
Uniqueness
Sulpiride adamantanecarboxylate stands out due to the incorporation of the adamantane moiety, which may enhance its pharmacological properties, including increased stability, better blood-brain barrier penetration, and potentially improved efficacy in treating psychiatric disorders.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanism of action
Properties
CAS No. |
55247-89-7 |
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Molecular Formula |
C26H39N3O6S |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
adamantane-1-carboxylic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C15H23N3O4S.C11H16O2/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2;12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21);7-9H,1-6H2,(H,12,13) |
InChI Key |
MDJRIKWBMSTOKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.C1C2CC3CC1CC(C2)(C3)C(=O)O |
Origin of Product |
United States |
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